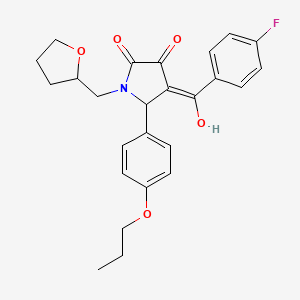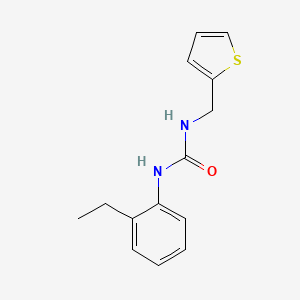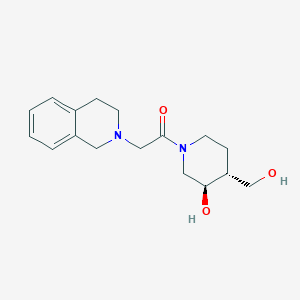![molecular formula C18H24N4O4 B5361619 4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)
4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone is a compound that has been studied extensively in the field of medicinal chemistry. It is a small molecule that has shown promise as a potential therapeutic agent for a variety of diseases.
作用機序
The exact mechanism of action of 4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease processes. For example, in cancer cells, it has been shown to inhibit the activity of the proteasome, which is involved in protein degradation and cell cycle regulation. In inflammation, it has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune responses.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound vary depending on the disease model being studied. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, it has been shown to improve cognitive function and reduce inflammation.
実験室実験の利点と制限
One advantage of using 4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses. Another advantage is its versatility in terms of disease applications. It has shown promise as a potential therapeutic agent for a variety of diseases. However, one limitation is the lack of understanding of its exact mechanism of action. Further research is needed to fully elucidate its biochemical and physiological effects.
将来の方向性
There are several future directions for research on 4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone. One direction is to further investigate its mechanism of action in different disease models. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, there is potential for the development of novel drug delivery systems to improve its pharmacokinetic properties. Finally, there is a need for clinical trials to evaluate its safety and efficacy in humans.
合成法
The synthesis of 4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone involves a multi-step process. The starting materials are 3-methoxybenzaldehyde, 1,2-diaminopropane, and 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionic acid. The first step is the condensation of 3-methoxybenzaldehyde and 1,2-diaminopropane to form the intermediate 4-(3-methoxybenzyl)-2-piperazinone. This intermediate is then reacted with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionic acid in the presence of a palladium catalyst to form the final product.
科学的研究の応用
4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone has been studied for its potential therapeutic applications in several disease areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In inflammation research, it has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In neurological disorder research, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-3-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-26-14-4-2-3-13(9-14)11-21-7-6-20-18(25)15(21)10-17(24)22-8-5-19-16(23)12-22/h2-4,9,15H,5-8,10-12H2,1H3,(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYYJAGIFQBYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCNC(=O)C2CC(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5361540.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361543.png)
![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)

![4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5361627.png)
![6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)

![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5361633.png)